OMDM169
Description
Overview of Orlistat as a Parent Compound in Scientific Inquiry
Orlistat, a saturated derivative of the natural product lipstatin, is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides. nih.govwww.gov.uk Its mechanism of action involves forming a covalent bond with the serine residue in the active site of these lipases, thereby inactivating them and reducing the absorption of dietary fats. nih.govmdpi.com This well-defined biochemical activity has established Orlistat as a valuable tool in scientific research, particularly in studies related to obesity, lipid metabolism, and associated metabolic disorders. nih.govmdpi.com Beyond its primary application, research has also explored Orlistat's potential as an inhibitor of fatty acid synthase (FAS), an enzyme linked to tumor progression, highlighting its broader utility as a chemical probe in cancer research. nih.govaacrjournals.org
Rationale for Developing Orlistat Derivatives for Enhanced Research Applications
Despite its utility, Orlistat possesses certain characteristics that can limit its application in broader research contexts, such as poor solubility and bioavailability. nih.gov This has prompted the scientific community to synthesize and investigate a wide array of Orlistat derivatives. The primary goals for creating these new molecules include improving physicochemical properties like solubility, enhancing potency towards specific targets, and exploring structure-activity relationships to better understand the molecular interactions between the inhibitor and its target enzymes. nih.gov By systematically modifying the structural features of the Orlistat molecule, researchers aim to develop novel compounds with tailored properties for specific research questions, such as achieving greater selectivity or enhanced cellular activity. nih.govontosight.ai
Academic Context and Significance of Orlistat Derivative 17c
Orlistat derivative 17c emerges from this academic pursuit of refining the Orlistat scaffold. It is one of numerous congeners synthesized to investigate the impact of structural modifications on biological activity. nih.gov Specifically, research involving 17c has contributed to understanding the role of different chemical moieties on the inhibitory potential against enzymes like pancreatic lipase (B570770). The study of such derivatives is crucial for mapping the pharmacophore of the parent compound and for the rational design of new inhibitors with potentially improved characteristics for research purposes.
One study synthesized a series of novel β-lactone inhibitors of fatty acid synthase, including compound 17c. nih.gov In a direct comparison, reducing the β-chain length from eleven carbons, as seen in derivative 17c, to four carbons resulted in a significant increase in potency against the thioesterase domain of fatty acid synthase (FASTE). nih.gov This finding suggests that the full-length β-chain is not essential for positioning the reactive β-lactone at the enzyme's catalytic site. nih.gov
In a separate investigation focused on the discovery of new pancreatic lipase inhibitors, Orlistat derivative 17c was evaluated alongside a library of other compounds. cnr.it This research highlights the ongoing effort to identify novel and effective enzyme inhibitors from both synthetic and natural sources.
The table below presents research findings for Orlistat derivative 17c in the context of enzyme inhibition studies.
| Compound | Target Enzyme | Reported IC₅₀ (µM) | Research Focus |
| Orlistat derivative 17c | Pancreatic Lipase | 93.2 ± 13.5 | Evaluation of new nitrogenated neolignans and derivatives as pancreatic lipase inhibitors. cnr.it |
| Orlistat (Reference) | Pancreatic Lipase | 0.9 ± 0.1 | Positive control for pancreatic lipase inhibition assay. cnr.it |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure
2D Structure
Properties
CAS No. |
130193-44-1 |
|---|---|
Molecular Formula |
C25H45NO5 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] 2-formamidoacetate |
InChI |
InChI=1S/C25H45NO5/c1-3-5-7-9-10-11-12-13-14-16-21(30-24(28)19-26-20-27)18-23-22(25(29)31-23)17-15-8-6-4-2/h20-23H,3-19H2,1-2H3,(H,26,27)/t21-,22-,23-/m0/s1 |
InChI Key |
ANPULBVRORHAGO-VABKMULXSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)CNC=O |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)CNC=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OMDM 169 OMDM-169 OMDM169 |
Origin of Product |
United States |
Molecular Mechanisms of Action of Orlistat Derivative 17c
Downstream Cellular and Metabolic Pathway Modulation
Inhibition of De Novo Fatty Acid Synthesis Pathways
The primary molecular target of Orlistat and its derivatives in the context of anticancer activity is the enzyme Fatty Acid Synthase (FAS). nih.gov FAS is the sole enzyme responsible for the de novo synthesis of fatty acids in humans, a process that is significantly upregulated in many cancer cells to support rapid proliferation and membrane biogenesis. nih.govatsu.edu In contrast, most normal, healthy cells tend to utilize circulating dietary fats, making FAS a promising target for cancer therapy. nih.gov
Orlistat derivative 17c, as part of a series of novel β-lactone congeners, was developed to enhance potency and solubility compared to the parent compound, Orlistat. nih.gov The mechanism of action centers on the potent and irreversible inhibition of the thioesterase (TE) domain of FAS. nih.govatsu.edu The core of this interaction involves the β-lactone ring, a key pharmacophore in this class of molecules. nih.gov This structure allows the derivative to form a stable, covalent adduct with a critical serine residue within the active site of the FAS thioesterase domain. nih.gov This covalent modification effectively renders the enzyme inactive, thereby blocking the final step of fatty acid synthesis—the release of newly synthesized palmitic acid. nih.govatsu.edu
Research into this class of derivatives has shown that structural modifications to the α- and β-side chains of the Orlistat molecule can significantly influence inhibitory potency against FAS. nih.gov For instance, studies on congeners 17a and 17b, which share the same core structure as 17c, demonstrated a tolerance for changes in the α-chain length. nih.gov Compound 17a, which has a shorter two-carbon (ethyl) α-chain compared to Orlistat's six-carbon chain, exhibited a more than six-fold increase in potency. nih.gov This highlights the successful optimization of the Orlistat structure to create derivatives with superior FAS-inhibiting capabilities. nih.gov
Table 1: Inhibitory Activity of Orlistat Derivatives Against Fatty Acid Synthase (FAS)
| Compound | Description | IC₅₀ (μM) for FAS Inhibition | Relative Potency vs. Orlistat |
|---|---|---|---|
| Orlistat | Parent Compound | 1.35 | 1x |
| Derivative 17a | Congener with an ethyl α-chain | 0.23 | ~6.2x more potent |
| Derivative 17b | Congener with a modified α-chain | 1.35 | Equivalent |
This table summarizes the 50% inhibitory concentration (IC₅₀) of Orlistat and its derivatives 17a and 17b against the thioesterase domain of Fatty Acid Synthase, based on data from biochemical assays. nih.gov
Cellular Responses and Metabolic Reprogramming Following FAS Inhibition
The inhibition of Fatty Acid Synthase (FAS) by compounds like Orlistat derivative 17c triggers a cascade of significant cellular responses and forces a substantial reprogramming of cellular metabolism, particularly in cancer cells that are highly dependent on de novo fatty acid synthesis. nih.govnih.gov
One of the most profound consequences of FAS inhibition is the induction of apoptosis, or programmed cell death. nih.govnih.gov By blocking the production of fatty acids, these inhibitors deprive cancer cells of essential building blocks for membranes and signaling molecules, leading to cellular damage and stress. atsu.edunih.gov This stress activates intrinsic apoptotic pathways. nih.gov Studies have shown that treatment with FAS inhibitors leads to the modulation of key cell survival regulatory molecules, including the downregulation of anti-apoptotic proteins like Bcl-2 and Heat Shock Protein 70 (HSP70), and the activation of pro-apoptotic molecules such as p53, PUMA (p53 upregulated modulator of apoptosis), Caspase-3, and CAD (Caspase-activated DNase). nih.gov The inhibition appears to be irreversible, as cells exposed to the inhibitor continue to show suppressed fatty acid synthesis even after the compound is removed from the culture medium. atsu.edu
Beyond apoptosis, FAS inhibition causes major metabolic shifts. nih.gov With their primary source of fatty acids cut off, cancer cells must adapt. Research using magnetic resonance spectroscopy on non-small cell lung carcinoma (NSCLC) cells treated with Orlistat revealed characteristic changes in several intermediary metabolites. nih.gov These changes demonstrate that the role of fatty acid synthesis extends beyond membrane production to being critical for cellular energy. nih.gov The key metabolic responses include:
Induction of Ketone Metabolism and Glutaminolysis: Cells attempt to compensate for the energy deficit by upregulating alternative metabolic pathways. nih.gov
Activation of AMPK: The 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, is upregulated in response to the metabolic stress caused by FAS inhibition. nih.gov
Alterations in Metabolite Pools: Significant changes are observed in the levels of choline, phospholipids, and metabolites of the Tricarboxylic Acid (TCA) cycle, reflecting a widespread metabolic rewiring. nih.gov
Downregulation of FASN Expression: In some cancer cell lines, prolonged treatment with a FAS inhibitor can lead to a decrease in the expression of the FASN protein itself. whiterose.ac.uk
Table 2: Summary of Cellular and Metabolic Responses to FAS Inhibition
| Cellular Response | Key Findings | Associated Molecules/Pathways | Source |
|---|---|---|---|
| Induction of Apoptosis | FAS inhibition leads to programmed cell death in tumor cells. | Caspase-3, p53, Bcl-2, PUMA, CAD | nih.govnih.gov |
| Metabolic Reprogramming | Cells shift energy production to alternative pathways. | Ketone Metabolism, Glutaminolysis | nih.gov |
| AMPK Activation | A key energy sensor is activated in response to metabolic stress. | 5' adenosine monophosphate-activated protein kinase (AMPK) | nih.gov |
| Irreversible Enzyme Inhibition | Inhibition of fatty acid synthesis persists even after inhibitor removal. | Covalent binding to FAS thioesterase domain | atsu.edu |
| Altered Metabolite Levels | Changes observed in key cellular components and energy cycle intermediates. | Choline, Phospholipids, TCA Cycle Metabolites | nih.gov |
This table outlines the major cellular and metabolic consequences observed in cancer cells following the inhibition of Fatty Acid Synthase (FAS) by Orlistat and its derivatives.
Structure Activity Relationship Sar Studies of Orlistat Derivatives, Focusing on 17c
Influence of Alpha-Side Chain Structural Modifications on Biological Activity
The alpha-side chain of Orlistat plays a significant role in its biological activity. Modifications to this part of the molecule have been shown to directly impact its inhibitory potency against enzymes like fatty acid synthase (FAS). acs.orgnih.gov
Effects of Chain Length and Chemical Group Variations on Potency
Research into Orlistat analogs has demonstrated that the length and chemical nature of the alpha-side chain are crucial determinants of inhibitory efficacy. For instance, a derivative with a methyl group in the alpha-chain position (compound 15e) was found to be approximately 8-fold less potent than Orlistat, which possesses a hexyl alpha-side chain. nih.gov This suggests that a certain chain length is optimal for effective binding and inhibition.
Furthermore, the introduction of different chemical groups can also modulate activity. The synthesis of various congeners with altered alpha-alkyl chains has been a key strategy in exploring the SAR of Orlistat. acs.org The tandem Mukaiyama aldol-lactonization (TMAL) process has facilitated the facile modification of this alpha-side chain, allowing for the synthesis of a diverse range of derivatives. researchgate.net
Specificity of Inhibition with Short-Chain Alpha Analogs (e.g., Ethyl Alpha-Chain)
Studies on analogs with shorter alpha-chains have provided insights into the specificity of enzyme inhibition. While detailed public data on an ethyl alpha-chain analog is limited, the general trend observed with shorter chains, such as the methyl-substituted analog, points towards a decrease in potency. nih.gov This reduced activity suggests that the hydrophobic pocket of the target enzyme's active site optimally accommodates a longer alkyl chain, and shortening it leads to weaker binding interactions. The conformation of the hexyl tail of Orlistat is believed to play a crucial role in the hydrolysis of the drug, and stabilizing this tail could lead to more potent irreversible inhibitors. acs.org
Impact of Beta-Side Chain Modifications on Enzyme Inhibitory Potency
The beta-side chain of Orlistat is another critical element that influences its inhibitory power. Alterations in this chain's length and architecture have profound effects on how the molecule interacts with the catalytic triad (B1167595) of the target enzyme. acs.orgresearchgate.net
Analysis of Beta-Chain Length Reduction in Orlistat Derivative 17c Analogues
In the context of developing dual inhibitors of the proteasome and fatty acid synthase (FAS), a derivative designated as 17 (a belactosin C-orlistat hybrid, not to be confused with neolignan 17c) was synthesized. This compound maintained the α-n-hexyl side chain of Orlistat but incorporated a dipeptide in the beta-side chain. Derivative 17 exhibited an IC50 value of 3.17 ± 0.17 µM against the thioesterase domain of FAS (FAS-TE). nih.gov This highlights that significant modifications to the beta-chain are tolerated and can even lead to potent inhibitors, albeit with different target profiles.
Further structure-activity relationship studies on a series of belactosin C-orlistat hybrids, where the beta-side chain was systematically modified, revealed that these analogs inhibited FAS-TE in the range of approximately 1.2 to 9.6 µM. nsf.gov
Table 1: Inhibitory Activity of Orlistat and Derivative 17 against FAS-TE
| Compound | Description | FAS-TE IC50 (µM) |
|---|---|---|
| Orlistat | Control | 4.63 ± 1.49 |
| Derivative 17 | Belactosin C-Orlistat Hybrid | 3.17 ± 0.17 |
Data sourced from a study on dual inhibitors of the proteasome and fatty acid synthase. nih.gov
Role of Beta-Chain Architecture in Positioning at the Catalytic Triad
The architecture of the beta-side chain is instrumental in correctly positioning the Orlistat molecule within the enzyme's active site for covalent modification of the catalytic serine residue. nih.govresearchgate.net The long, hydrophobic beta-chain fits into a corresponding hydrophobic groove in the enzyme. researchgate.net In the case of belactosin C-orlistat hybrids, it was hypothesized that the dipeptide beta-chain could mimic the binding mode of the original chain, interacting with both the specificity channel and an interface cavity of FAS-TE. nsf.gov This strategic placement ensures the reactive β-lactone ring is in close proximity to the active site serine, facilitating the nucleophilic attack and subsequent inhibition.
Significance of Amino Ester Substitutions in Inhibitory Efficacy
The N-formyl-L-leucine moiety attached to the Orlistat backbone also contributes to its inhibitory profile. This amino ester side chain can influence the positioning of the inhibitor at the active site. nih.gov
Accommodation of Diverse Amino Acid Residues (e.g., Valine, Phenylalanine, Histidine)
Research into the modification of the amino ester portion of Orlistat has shown that the target enzyme can accommodate a variety of amino acid residues. nih.gov In one study, a series of Orlistat congeners were synthesized with different amino acids, including valine, phenylalanine, and histidine, attached at the amino ester position. nih.gov
These derivatives were tested for their inhibitory activity and demonstrated good potency against the fatty acid synthase (FAS) enzyme. nih.gov This suggests that the enzyme's binding pocket is adaptable and can accept a wide range of substitutions at this location without a significant loss of inhibitory function. nih.gov For instance, compound 17a , which has an ethyl α-chain, showed a more than six-fold increase in potency compared to Orlistat. nih.gov The ability to vary the amino acid residue provides a valuable opportunity for fine-tuning the pharmacological properties of Orlistat-based inhibitors. nih.gov
Table 1: Inhibitory Activity of Orlistat Derivatives with Varied α-Chains Data sourced from research on novel β-lactone inhibitors of fatty acid synthase. nih.gov
| Compound | α-Chain | IC₅₀ (μM) | Potency vs. Orlistat |
|---|---|---|---|
| Orlistat | Hexyl | 1.35 | - |
| 17a | Ethyl | 0.23 | > 6-fold more potent |
| 15f | (CH₂)₄CH=CH₂ | ≤ 1.35 | Equal or greater |
| 17b | (CH₂)₂CH=CH₂ | ≤ 1.35 | Equal or greater |
Stereochemical Configurations and Their Determinants of Biological Activity
The stereochemistry of Orlistat and its derivatives is a critical factor governing their biological activity. The molecule contains several chiral centers, and their specific spatial arrangement is crucial for effective binding to the target enzyme. nih.gov The β-lactone ring, in particular, requires a trans-position of its side-chains for the compound to be active. wikipedia.org
Importance of S-Configuration Retention at the Beta-Chain for Activity
Studies have unequivocally demonstrated that the stereochemistry at the Cβ position is a stringent determinant of activity. nih.gov Derivatives that retain the natural S-configuration at the Cβ chiral center, which is part of the β-chain, exhibit potent inhibitory activity. nih.gov However, compounds synthesized with an inverted R-configuration at the Cβ position showed a substantial reduction in their ability to inhibit the target enzyme. nih.gov This finding highlights that the specific orientation of the β-chain is essential for the molecule to fit correctly into the enzyme's active site. nih.gov
Implications of Inverted Stereochemistry at the Cδ Position
In contrast to the strict requirement at the Cβ position, the enzyme shows more tolerance for stereochemical changes at other locations. nih.gov Research has shown that reversing the chirality at the Cα and Cδ positions from the natural S-configuration to an R-configuration is tolerated. nih.gov This means that derivatives with an inverted stereocenter at the Cδ position can still maintain their inhibitory activity, indicating that the orientation of this part of the molecule is less critical for enzyme binding than the β-chain's configuration. nih.gov
Table 2: Effect of Chirality on the Biological Activity of Orlistat Derivatives Findings based on studies of stereochemical modifications. nih.gov
| Chiral Center | Configuration | Biological Activity |
|---|---|---|
| Cβ | S (Natural) | Active |
| Cβ | R (Inverted) | Substantially Reduced Activity |
| Cα | R (Inverted) | Tolerated |
| Cδ | R (Inverted) | Tolerated |
Table of Mentioned Compounds
| Compound Name |
|---|
| Orlistat |
| Orlistat derivative, 17a |
| Orlistat derivative, 17b |
| Orlistat derivative, 17c |
| Orlistat derivative, 15f |
| Valine |
| Phenylalanine |
Research on "Orlistat Derivative, 17c" Remains Undisclosed in Public Scientific Literature
A comprehensive review of scientific databases and publicly accessible research materials has found no specific information on a compound identified as "Orlistat derivative, 17c." Despite extensive searches for this particular molecule, no scholarly articles, clinical studies, or detailed experimental data appear to be available in the public domain.
The requested article, which was to be structured around a detailed outline focusing on the future research directions for "Orlistat derivative, 17c," cannot be generated due to the absence of foundational scientific literature on this specific compound. The user's strict instructions to focus solely on this derivative and to adhere to a specific outline necessitate data that is currently not available.
Searches were conducted to identify any research related to potential novel therapeutic applications, drug delivery systems, molecular mechanisms, synergistic effects, or in vivo efficacy studies specifically for "Orlistat derivative, 17c." These searches did not yield any relevant results. The designation "17c" is likely an internal code used within a specific research group or company that has not yet published its findings.
While there is a vast body of research on the parent compound, Orlistat, including its use in obesity management and its exploration as an anti-cancer agent, this information cannot be substituted for the specific derivative requested. Adhering to the principles of scientific accuracy and the user's explicit instructions, an article on "Orlistat derivative, 17c" cannot be created without fabricating information.
Should a research paper or other scientific publication identifying and characterizing "Orlistat derivative, 17c" become publicly available, it would be possible to address the user's request at that time. Until then, the scientific community awaits the disclosure of any research pertaining to this specific molecule.
Q & A
Basic Research Questions
Q. What are the primary enzymatic targets of Orlistat derivative 17c, and how do these targets influence its role in metabolic and oncological research?
- Methodological Answer : Orlistat derivative 17c primarily inhibits fatty acid synthase (FAS), a key enzyme in lipid biosynthesis. To validate this, researchers should use in vitro enzymatic assays (e.g., spectrophotometric monitoring of NADPH oxidation) and compare inhibition kinetics with parent Orlistat . For oncological studies, transcriptomic analysis (RNA-seq or qPCR) of FAS-related pathways in cancer cell lines (e.g., prostate or breast cancer) can elucidate downstream effects on apoptosis and proliferation .
Q. What methodological considerations are critical for synthesizing and characterizing Orlistat derivative 17c to ensure purity and reproducibility?
- Methodological Answer : Synthesis requires strict control of stereochemistry, particularly at the (2S,3S)-oxetanone and D-leucine ester moieties. Characterization should include:
- HPLC-MS : For purity assessment using a C18 column with acetonitrile/ammonium acetate gradient elution .
- NMR : To confirm structural integrity, focusing on lactone ring stability and absence of hydrolyzed byproducts .
- Stability Testing : Under varying pH and temperature conditions to assess degradation pathways .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro antitumor activity and limited in vivo efficacy of Orlistat derivatives like 17c?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine plasma half-life and tissue distribution .
- Combination Therapy Models : Test synergy with chemotherapeutics (e.g., paclitaxel) in xenograft models, using tumor volume regression and apoptosis markers (TUNEL assay) .
- Microenvironment Analysis : Evaluate lipid metabolism in tumor-associated macrophages via lipidomics to identify compensatory pathways .
Q. What experimental designs are optimal for evaluating the long-term effects of Orlistat derivative 17c on glycemic control in diabetic models?
- Methodological Answer :
- Longitudinal RCTs : Use obese diabetic rodents or primates with HbA1c and fasting glucose monitoring over 6–12 months. Include cohorts with/without hypocaloric diets to isolate drug effects .
- Insulin Signaling Pathways : Perform Western blotting for IRS-1 phosphorylation and GLUT4 translocation in adipose tissue .
- Data Table : Summary of Key Glycemic Studies
| Study Duration | Model | HbA1c Reduction | Weight Loss | Reference |
|---|---|---|---|---|
| 12 weeks | Human | 0.5–1.2% | 3.8–5.1 kg | |
| 52 weeks | Human | 1.5–2.0% | 6.2–7.5 kg |
Data Contradiction Analysis
Q. How should conflicting findings on Orlistat derivatives’ antitumor efficacy be reconciled in meta-analyses?
- Methodological Answer :
- Heterogeneity Assessment : Use I² statistics to quantify variability across studies. Stratify by model type (e.g., in vitro vs. xenografts) and dosing regimens .
- Publication Bias Evaluation : Funnel plots and Egger’s regression to identify underreported negative results .
Methodological Best Practices
Q. What analytical techniques are recommended for quantifying Orlistat derivative 17c in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a phenyl column with ESI+ ionization for high sensitivity. Validate with spike-recovery experiments in plasma/liver homogenates .
- Degradation Monitoring : Track lactone ring hydrolysis via UV-Vis at 210 nm .
Ethical and Reproducibility Guidelines
Q. How can researchers ensure compliance with regulatory standards when reporting preclinical data on Orlistat derivatives?
- Methodological Answer :
- ICH Guidelines : Include stability data (accelerated and real-time) and impurity profiles (e.g., USP Orlistat Related Compound D) .
- FAIR Data Principles : Deposit raw HPLC/MS spectra in repositories like MetaboLights with standardized metadata .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
